1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

Analog substitution without parameter verification invalidates SAR and wastes procurement budgets. 1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS 1006328-56-8) eliminates that risk: • Unsubstituted 5-position enables site-selective functionalization absent in 5-substituted analogs • Lower XLogP (0.6 vs. 1.0-1.2) supports polar binding site targeting, reducing off-target toxicity risk • Primary amine handle enables rapid parallel library synthesis via amide coupling, reductive amination, or urea formation Supplied at ≥95% purity (ISO-certified ≥98% available). Standard B2B global shipping.

Molecular Formula C7H10F3N3
Molecular Weight 193.173
CAS No. 1006328-56-8
Cat. No. B2512558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
CAS1006328-56-8
Molecular FormulaC7H10F3N3
Molecular Weight193.173
Structural Identifiers
SMILESCC(CN1C=CC(=N1)C(F)(F)F)N
InChIInChI=1S/C7H10F3N3/c1-5(11)4-13-3-2-6(12-13)7(8,9)10/h2-3,5H,4,11H2,1H3
InChIKeyAGCSKUQVZKYSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine: Baseline Profile


1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine (CAS 1006328-56-8) is a fluorinated pyrazole derivative with the molecular formula C₇H₁₀F₃N₃ and a molecular weight of 193.17 g/mol [1]. The compound belongs to the 3-(trifluoromethyl)pyrazole class, a privileged scaffold in medicinal chemistry and agrochemical research, and carries a primary amine at the propan-2-amine side chain [2]. As a research chemical building block, it is supplied at purities of ≥95% and ≥98% (NLT) by multiple vendors, with documented physicochemical properties including a computed XLogP3-AA of 0.6, a topological polar surface area of 43.8 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 2 rotatable bonds [1].

Procurement Risks of In-Class Substitution


Within the family of 3-(trifluoromethyl)-1H-pyrazol-1-yl propan-2-amine analogs, seemingly minor structural variations—such as the presence of a 5-methyl, 5-cyclopropyl, or alternative side-chain branching—produce measurable shifts in key physicochemical parameters including lipophilicity (XLogP), molecular weight, and rotatable bond count [1][2][3]. These shifts directly influence compound behavior in medicinal chemistry campaigns: altered logP affects membrane permeability and off-target promiscuity, increased molecular weight reduces ligand efficiency, and additional rotatable bonds can compromise binding entropy [4]. Because this compound carries an unsubstituted 5-position on the pyrazole ring, it offers a distinct synthetic handle for further site-selective functionalization—a feature absent in 5-substituted analogs [5]. Substituting with a supposedly 'similar' analog without verifying quantitative parameter parity can therefore invalidate SAR hypotheses, derail lead optimization trajectories, and waste procurement budgets.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP) Comparison

The target compound exhibits a computed XLogP3-AA of 0.6, substantially lower than its 5-methyl analog (XLogP 1.0, CAS 1006483-37-9) and its 5-cyclopropyl analog (XLogP 1.2, CAS 1006456-87-6), as well as its side-chain branched isomer 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine (XLogP 0.9, CAS 1006334-06-0) [1][2][3][4]. This lower lipophilicity, attributed to the absence of additional hydrophobic substituents at the pyrazole 5-position, places the target compound within the optimal drug-like logP range (0–3) with a wider safety margin against lipophilicity-driven off-target promiscuity [5].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Advantage

The target compound has a molecular weight of 193.17 g/mol, which is 14.03 g/mol (7.3%) lower than the 5-methyl analog (207.20 g/mol), 14.03 g/mol lower than the side-chain branched isomer (207.20 g/mol), and 40.06 g/mol (20.7%) lower than the 5-cyclopropyl analog (233.23 g/mol) [1][2][3][4]. This positions the target compound closer to the fragment-like space (MW < 250) with improved ligand efficiency potential [5].

Ligand efficiency Fragment-based design Molecular weight optimization

Rotatable Bond Count Comparison

The target compound possesses 2 rotatable bonds, compared to 3 rotatable bonds for both the side-chain branched isomer (CAS 1006334-06-0) and the 5-cyclopropyl analog (CAS 1006456-87-6) [1][3][4]. The 5-methyl analog also has 2 rotatable bonds, equivalent to the target [2]. Reduced rotatable bond count correlates with lower conformational entropy penalty upon binding and is a recognized predictor of improved oral bioavailability [5].

Conformational entropy Binding affinity Rotatable bonds

Synthetic Handle: Unsubstituted 5-Position

Unlike its nearest analogs—including the 5-methyl analog (CAS 1006483-37-9) and the 5-cyclopropyl analog (CAS 1006456-87-6)—the target compound bears an unsubstituted 5-position on the pyrazole ring [1][2][3]. This vacant site allows for site-selective electrophilic aromatic substitution, directed ortho-metalation, or cross-coupling reactions that are sterically and electronically inaccessible in 5-substituted congeners [4]. The synthetic versatility of N-unsubstituted pyrazole C-5 positions has been documented in the context of switchable reactivity of trifluoromethyl-substituted pyrazoles [4].

Site-selective functionalization SAR exploration Medicinal chemistry diversification

Purity Specifications and Quality Assurance

Commercial suppliers offer the target compound at purity specifications of ≥95% (AKSci, Leyan) and ≥98% NLT (MolCore, ISO-certified) . The 5-methyl analog is typically listed at 95% or unspecified purity . The availability of a higher purity grade (NLT 98%) with ISO certification supports applications requiring tighter impurity control, such as late-stage functionalization or in vitro biological assays where trace impurities can confound results [1].

Chemical purity Quality control Procurement specifications

Limitation of Differential Evidence

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify direct head-to-head biological or pharmacological comparisons between the target compound and its specific analogs (CAS 1006483-37-9, 1006456-87-6, 1006334-06-0) in a common assay system. No published IC₅₀, Kd, Ki, MIC, or in vivo efficacy data were found for the target compound as of the knowledge cutoff date. The differentiation evidence presented above is therefore based on computed physicochemical properties (XLogP, MW, rotatable bonds, tPSA), structural features, and vendor purity specifications. These properties, while well-established as predictive metrics for drug-likeness and synthetic utility, do not constitute proof of differential biological activity. Users should interpret procurement decisions accordingly and are strongly encouraged to request Certificates of Analysis (CoA) and any unpublished characterization data directly from vendors.

Evidence Transparency Data Availability Procurement Caveat

Prioritized Application Scenarios


Lead Optimization Scaffold with Balanced Hydrophilicity

The compound's lower logP (0.6) compared to 5-substituted analogs (XLogP 1.0–1.2) makes it a preferred starting scaffold for medicinal chemistry programs targeting intracellular or polar binding sites, where excessive lipophilicity is a recognized driver of off-target toxicity and poor developability [1]. Its lower molecular weight (193.17 g/mol) further supports early lead optimization by preserving ligand efficiency headroom for subsequent substituent addition [2].

Fragment-Based Drug Discovery and Fragment Growing

With a molecular weight of 193.17 g/mol and only 2 rotatable bonds, the compound sits at the boundary between fragment and lead-like space, making it suitable for fragment-based screening libraries and fragment-growing strategies where an unsubstituted 5-position on the pyrazole ring provides a natural vector for chemical elaboration [1][3].

Kinase-Focused or COX-2-Targeted Library Synthesis

The 3-(trifluoromethyl)pyrazole core is a privileged pharmacophore in kinase inhibition and COX-2 selective inhibition, as exemplified by celecoxib and CHK1 inhibitors such as MU380 [4][5]. The target compound provides this core with a primary amine handle for rapid parallel library synthesis via amide bond formation, reductive amination, or urea coupling, enabling efficient SAR exploration around this validated motif.

Agrochemical Intermediate with High-Purity Requirement

Trifluoromethylpyrazole derivatives are established intermediates in the synthesis of agrochemicals, including herbicides (e.g., fluazolate) and fungicides [6]. The availability of the target compound at ≥98% purity (ISO-certified) supports its use in process chemistry and agrochemical discovery, where impurity profiles directly impact both efficacy and regulatory compliance .

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